molecular formula C15H21NO2 B11862645 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]

3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]

Cat. No.: B11862645
M. Wt: 247.33 g/mol
InChI Key: BMBFJAYAIYTGJO-UHFFFAOYSA-N
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Description

3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which involves a piperidine ring fused to an isochroman ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . Dehydration in an acidic environment can further lead to the formation of the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may involve binding to receptors or enzymes that play a role in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

3-methoxy-1'-methylspiro[3,4-dihydroisochromene-1,4'-piperidine]

InChI

InChI=1S/C15H21NO2/c1-16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-14(17-2)18-15/h3-6,14H,7-11H2,1-2H3

InChI Key

BMBFJAYAIYTGJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C3=CC=CC=C3CC(O2)OC

Origin of Product

United States

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